1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Description
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Properties
IUPAC Name |
1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-10-17(11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIWGBKKGPHNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647783 | |
| Record name | 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029684-37-4 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029684-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H23BN2O3
- Molecular Weight : 278.16 g/mol
- CAS Number : 1279088-80-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. The following sections summarize key findings from the literature.
Anticancer Activity
Research has indicated that compounds containing imidazole and dioxaborolane moieties exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of imidazole can inhibit cell proliferation in various cancer cell lines. The compound's structure allows for interaction with key metabolic pathways involved in cancer cell growth and survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Glycolysis : Similar compounds have been shown to inhibit glycolytic pathways in cancer cells. This inhibition leads to reduced ATP production and increased apoptosis .
- Targeting Specific Enzymes : The dioxaborolane group may interact with enzymes involved in cellular metabolism, potentially leading to altered metabolic states in target cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
Pharmacokinetics and Toxicology
The pharmacokinetics of similar compounds suggest favorable absorption and distribution profiles:
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Imidazole Precursors
One common approach is the palladium-catalyzed borylation of a halogenated imidazole derivative bearing the tetrahydropyranyl group.
- Starting Material: 1-(Tetrahydro-2H-pyran-2-yl)-5-halogenated imidazole (e.g., 5-bromo or 5-iodo derivative).
- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 with phosphine ligands (e.g., JohnPhos).
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixtures of water with organic solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).
- Conditions: Heating at 45–80 °C under inert atmosphere (argon or nitrogen) for several hours (4–16 h).
Example Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (0.1 eq) |
| Base | Potassium carbonate (2 eq) |
| Solvent | DMF/H2O (9:1) |
| Temperature | 80 °C |
| Time | 16 hours |
| Atmosphere | Argon |
| Yield | ~30% (isolated yield for related pyrazole analog) |
This method is adapted from similar pyrazole boronate ester syntheses and is applicable to imidazole derivatives with appropriate optimization.
Suzuki-Miyaura Cross-Coupling for Intermediate Formation
In some synthetic routes, the boronate ester is introduced via Suzuki coupling of a halogenated imidazole with pinacol boronic acid or its esters.
- Catalyst: Bis(triphenylphosphine)palladium(II) chloride.
- Base: Sodium carbonate.
- Solvent: THF-water mixtures.
- Temperature: 60–75 °C.
- Time: 1–5 hours.
This method allows the formation of intermediates such as 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, which can be further transformed into the target compound.
Protection and Deprotection Steps
- The tetrahydropyranyl group is introduced to protect the nitrogen during borylation and coupling steps.
- Deprotection is typically achieved by treatment with dilute hydrochloric acid in ethanol at low temperatures (0–15 °C) for 0.5–5 hours.
- After deprotection, neutralization with aqueous ammonia prevents detachment of the THP group during isolation.
Isolation and Purification
- Precipitation by addition of water to the reaction mixture at low temperature (20 ± 5 °C).
- Filtration and washing with acetonitrile-water mixtures.
- Drying under reduced pressure at 50–60 °C.
- Purification by silica gel column chromatography using gradients of ethyl acetate in hexanes.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenated imidazole synthesis | Installation of THP protecting group on imidazole N | Protects nitrogen during borylation |
| Borylation | Pd catalyst (Pd(dppf)Cl2·CH2Cl2), B2pin2, K2CO3, DMF/H2O, 80 °C, 16 h | Moderate yields (~30%) reported in analogs |
| Suzuki Coupling | Pd(PPh3)2Cl2, Na2CO3, THF/H2O, 60–75 °C, 1–5 h | Used for intermediate formation |
| Deprotection | 10% HCl in ethanol, 0–15 °C, 0.5–5 h | Removes THP protecting group |
| Isolation | Water addition, cooling, filtration, drying | Ensures purity and stability |
Research Findings and Optimization Notes
- The amount of palladium catalyst can be minimized to 0.5–2 mol%, improving cost-efficiency without compromising yield.
- Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction rates in Suzuki couplings.
- Maintaining mild temperatures during deprotection prevents cleavage of sensitive boronate esters.
- The THP protecting group is stable under Suzuki coupling conditions but requires acidic conditions for removal.
- Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) is essential for optimizing reaction times and yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole?
- Methodological Answer : A scalable synthesis involves reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with a boronating agent (e.g., pinacolborane) in a mixed solvent system (THF/toluene, 1:4 v/v) under nitrogen at room temperature . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Key parameters include inert atmosphere maintenance to prevent boronate ester hydrolysis and solvent selection to enhance reaction homogeneity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyranyl and boronate ester groups).
- IR spectroscopy to detect B-O stretches (~1350 cm⁻¹) and imidazole ring vibrations.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if crystalline) to resolve steric effects of the tetrahedral boronate .
Q. What solvents and conditions are compatible with its boronate ester group during downstream reactions?
- Methodological Answer : The pinacol boronate is stable in aprotic solvents (e.g., THF, DCM) under inert atmospheres but hydrolyzes in protic solvents (e.g., water, alcohols). For Suzuki-Miyaura couplings, use degassed toluene/water biphasic systems with Pd(PPh₃)₄ catalyst and Na₂CO₃ base at 80–100°C .
Advanced Research Questions
Q. How do steric effects of the tetrahydro-2H-pyran-2-yl group influence cross-coupling reactivity?
- Methodological Answer : The pyranyl group introduces steric hindrance, slowing transmetalation in Suzuki reactions. To mitigate:
- Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize temperature (e.g., 90°C vs. 70°C) to balance reaction rate and side reactions.
- Monitor reaction progress via TLC or inline NMR to identify kinetic bottlenecks .
Q. What computational tools can predict regioselectivity in derivatization reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for boronate transfer reactions.
- Molecular docking (e.g., AutoDock Vina) predicts binding modes in medicinal chemistry applications (e.g., kinase inhibitors) .
- Reaction path search algorithms (e.g., GRRM) explore alternative pathways under varying conditions .
Q. How to resolve contradictions in reported yields for its use in multi-step syntheses?
- Methodological Answer : Discrepancies often arise from:
- Trace moisture : Use rigorous drying protocols (e.g., molecular sieves in solvents).
- Catalyst poisoning : Pre-treat Pd catalysts with reducing agents (e.g., DIBAL-H).
- Side reactions : Characterize byproducts via LC-MS and adjust stoichiometry of coupling partners .
Q. What strategies improve its stability in long-term storage for iterative experimental workflows?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
